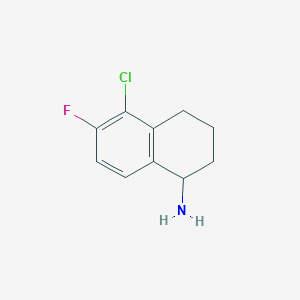

5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11ClFN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2 |

InChI Key |

OPCAPLPULMBNLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C(=C(C=C2)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the hydrogenation of the corresponding naphthalene derivative. One common method is the catalytic hydrogenation of 5-chloro-6-fluoro-1-nitronaphthalene using a palladium catalyst under high pressure and temperature conditions. The nitro group is reduced to an amine group, yielding the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of the catalyst, temperature, and pressure. Continuous flow reactors are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be further reduced to remove the chlorine or fluorine atoms.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.

Scientific Research Applications

5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine with key analogs:

Key Differences and Implications

Halogen Effects: Chlorine vs. Fluorine: Chlorine increases lipophilicity (LogP ~3.38 for 5-chloro analog ), whereas fluorine, being electronegative, may enhance metabolic stability and binding specificity.

Positional Isomerism :

- Chlorine at position 5 (target compound) vs. 6 () alters electronic distribution and steric effects. For example, (R)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a stable salt used in enantioselective syntheses , whereas the 5-chloro analog may exhibit distinct reactivity.

Stereochemistry :

- Enantiomers like (S)-6-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine and (R)-5-chloro-6-(trifluoromethyl) derivatives highlight the role of chirality in biological activity. The target compound’s activity could vary significantly between R and S configurations.

Salt Forms :

- Hydrochloride salts (e.g., and ) improve solubility and stability, critical for pharmaceutical formulations. The free amine form of the target compound may require derivatization for optimal handling.

Biological Activity

5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound is characterized by a tetrahydronaphthalene core with halogen substitutions, which influence its biological activity. The compound exists in two enantiomeric forms, with the (S)-configuration being particularly noteworthy for its pharmacological applications.

- Molecular Formula : C₁₀H₁₁ClFN

- Molecular Weight : Approximately 199.65 g/mol

- CAS Number : 1781677-37-9

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, particularly as a selective agonist for dopamine receptors. Its structural characteristics suggest potential interactions with various biological targets.

Key Biological Activities

-

Dopamine Receptor Interaction :

- The compound has been shown to selectively interact with the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation. This selectivity is crucial for minimizing side effects associated with broader receptor activation .

- Molecular modeling studies suggest that the unique binding interactions of this compound may enhance its neuroprotective properties against neurodegeneration in dopaminergic neurons .

- Neuroprotective Effects :

- Potential Anticonvulsant Activity :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes some related compounds and their biological activities:

| Compound Name | CAS Number | D3R Agonist Activity | D2R Activity |

|---|---|---|---|

| (S)-5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | 1781677-37-9 | High | Low |

| (R)-5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | 1781677-37-9 | Moderate | Moderate |

| 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | 907973-43-7 | Low | None |

This table illustrates the varying degrees of activity among structurally similar compounds and highlights the importance of specific halogen substitutions on receptor selectivity and biological efficacy.

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacological profile of compounds related to this compound:

- Dopaminergic Neuroprotection :

- Anticonvulsant Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.